![molecular formula C8H11BrO2 B14479853 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- CAS No. 70156-98-8](/img/structure/B14479853.png)
1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom. This compound has the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol Spiro compounds like 6-bromo-1,4-dioxaspiro[4
Méthodes De Préparation
The synthesis of 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene typically involves the reaction of a cyclic ketone with a diol. One common method is the condensation of cyclohexanone with a diol, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction can be employed to remove the bromine atom or to reduce other functional groups within the molecule. Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield a hydroxylated spiro compound .
Applications De Recherche Scientifique
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects depends on its interaction with molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target .
Comparaison Avec Des Composés Similaires
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene can be compared with other spiro compounds such as:
1,4-Dioxaspiro[4.5]decane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1,4-dioxaspiro[4.5]decane: Similar structure but differs in the position of the double bond, affecting its chemical properties and reactivity.
The uniqueness of 6-bromo-1,4-dioxaspiro[4
Propriétés
Numéro CAS |
70156-98-8 |
|---|---|
Formule moléculaire |
C8H11BrO2 |
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
6-bromo-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C8H11BrO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h3H,1-2,4-6H2 |
Clé InChI |
QLTHAAHXQAPEKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C2(C1)OCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)

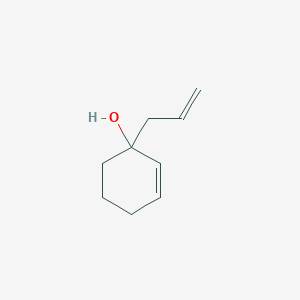

![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
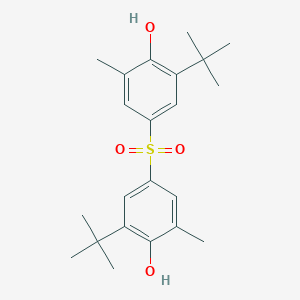
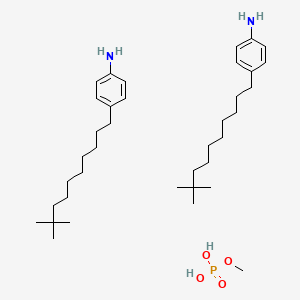
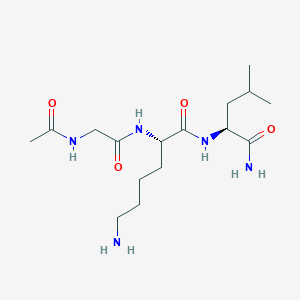
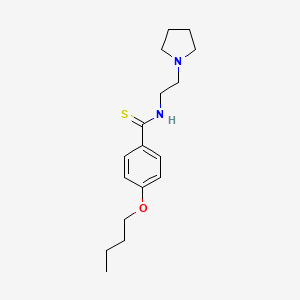
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)
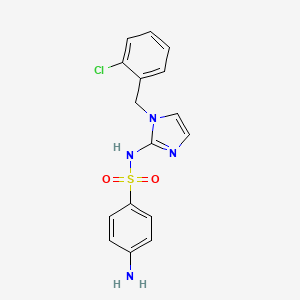

![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
